molecular formula C35H62O2 B14343183 Benzyl octacosanoate CAS No. 104899-76-5

Benzyl octacosanoate

Cat. No.: B14343183
CAS No.: 104899-76-5
M. Wt: 514.9 g/mol
InChI Key: ZNQFQCYMBZOKPV-UHFFFAOYSA-N
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Description

Benzyl octacosanoate is an ester compound formed from benzyl alcohol and octacosanoic acid. It is a long-chain fatty acid ester, which is often used in various industrial applications due to its unique chemical properties. The compound is known for its stability and hydrophobic nature, making it useful in formulations requiring long-lasting effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl octacosanoate can be synthesized through esterification, where benzyl alcohol reacts with octacosanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous flow reactors to maintain consistent product quality. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet. This method enhances efficiency and allows for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol and octacosanol.

    Substitution: Benzyl halides.

Scientific Research Applications

Benzyl octacosanoate has various applications in scientific research:

    Chemistry: Used as a model compound in studying esterification and transesterification reactions.

    Biology: Investigated for its role in lipid metabolism and its potential effects on cell membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the formulation of cosmetics, lubricants, and coatings due to its stability and long-lasting properties.

Mechanism of Action

The mechanism of action of benzyl octacosanoate involves its interaction with lipid membranes. The long-chain fatty acid moiety integrates into the lipid bilayer, enhancing membrane stability and reducing permeability. This property is particularly useful in drug delivery systems, where controlled release of active ingredients is desired.

Comparison with Similar Compounds

    Benzyl palmitate: Another long-chain ester with similar hydrophobic properties but a shorter carbon chain.

    Benzyl stearate: Similar in structure but with an 18-carbon chain, making it less hydrophobic than benzyl octacosanoate.

    Benzyl oleate: Contains an unsaturated fatty acid, which affects its stability and reactivity compared to this compound.

Uniqueness: this compound stands out due to its longer carbon chain, which provides enhanced hydrophobicity and stability. This makes it particularly suitable for applications requiring long-lasting effects and resistance to environmental factors.

Properties

CAS No.

104899-76-5

Molecular Formula

C35H62O2

Molecular Weight

514.9 g/mol

IUPAC Name

benzyl octacosanoate

InChI

InChI=1S/C35H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-32-35(36)37-33-34-30-27-26-28-31-34/h26-28,30-31H,2-25,29,32-33H2,1H3

InChI Key

ZNQFQCYMBZOKPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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